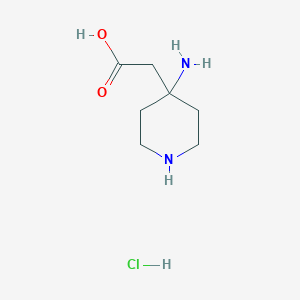

2-(4-Aminopiperidin-4-YL)aceticacidhcl

Description

Contextualization within Nitrogen-Containing Heterocyclic Compounds and Amino Acid Derivatives

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. lifechemicals.comnih.govacs.org More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-based heterocycles being particularly prevalent. nih.gov The stability and ability of the nitrogen atoms to form hydrogen bonds are key to their biological activity. nih.gov Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a particularly important scaffold in medicinal chemistry, found in over 70 commercialized drugs. mdpi.comadvancedchemtech.comgoogle.com

Simultaneously, amino acid derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics. researchgate.netgoogle.com The incorporation of unnatural amino acids, such as 2-(4-aminopiperidin-4-yl)acetic acid, into peptide chains can introduce conformational constraints and enhance proteolytic stability, properties that are highly desirable in drug design. nih.gov This compound can be classified as a β-amino acid derivative due to the substitution pattern on the piperidine ring. The study of peptides containing β-amino acids is a burgeoning field in medicinal chemistry, offering pathways to novel therapeutic agents. acs.org

Academic Significance as a Chemical Building Block and Synthetic Intermediate

The utility of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride as a chemical building block is highlighted in recent research. A notable application is in the synthesis of novel antibacterial agents. For instance, the compound, referred to as β3,3-Pip, has been used as a scaffold to which fatty acids are conjugated. google.com

In one study, peptides derived from 2-(4-aminopiperidin-4-yl)acetic acid and conjugated with lauric acid demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. google.com The resulting cationic β-amino acid derivatives were shown to disrupt the bacterial cell membrane, leading to bacterial death. google.com This research underscores the potential of this building block in the development of new antibiotics to combat antimicrobial resistance.

The synthesis of such derivatives typically involves standard peptide coupling techniques, where the amino and carboxylic acid functionalities of the parent molecule are selectively protected and deprotected to allow for the stepwise addition of other chemical moieties. The piperidine nitrogen can also be functionalized, offering another avenue for structural diversification.

Overview of Research Trajectories for Piperidine-Based Structures

The exploration of piperidine-based structures is a major focus in modern drug discovery. mdpi.comadvancedchemtech.comgoogle.com Research is continually uncovering new therapeutic applications for molecules containing this versatile scaffold.

A significant area of investigation involves 4,4-disubstituted piperidines, a class of compounds to which 2-(4-aminopiperidin-4-yl)acetic acid belongs. These structures have been explored for a range of biological activities. For example, various 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties. nih.gov Other research has identified N-benzyl-4,4-disubstituted piperidines as potent inhibitors of the influenza H1N1 virus, acting through a novel mechanism involving the hemagglutinin fusion peptide. researchgate.net

The development of synthetic methodologies to access highly substituted piperidines is also an active area of research. anaspec.com The ability to precisely control the stereochemistry and substitution pattern of the piperidine ring is crucial for optimizing the biological activity of these compounds. The unique conformational properties of the piperidine ring allow for the creation of three-dimensional structures that can interact with biological targets with high affinity and selectivity. lifechemicals.com

Future research involving 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride and related structures is likely to focus on several key areas:

Medicinal Chemistry: The design and synthesis of new therapeutic agents targeting a wide range of diseases, including infectious diseases, cancer, and central nervous system disorders.

Catalysis: The development of novel catalysts for asymmetric synthesis, leveraging the chiral nature of many piperidine derivatives.

Materials Science: The incorporation of piperidine-based building blocks into polymers and other materials to create novel functionalities.

The continued investigation of this and other piperidine-based building blocks holds great promise for advancing various fields of chemical science.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClN2O2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-(4-aminopiperidin-4-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-7(5-6(10)11)1-3-9-4-2-7;/h9H,1-5,8H2,(H,10,11);1H |

InChI Key |

JSCLXDFKGGUAOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Aminopiperidin 4 Yl Aceticacidhcl

Established Reaction Pathways for the 2-(4-Aminopiperidin-4-YL)acetic Acid Core

The traditional synthesis of the 2-(4-aminopiperidin-4-yl)acetic acid core is a systematic process that involves the initial formation of a protected piperidine (B6355638) ring, followed by the introduction of the key functional groups, and culminating in the formation of the desired salt.

Precursor Synthesis and Aminopiperidine Ring Formation

The journey towards 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride typically commences with a suitable piperidine precursor. A common starting material is a protected form of 4-piperidone (B1582916), such as N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-4-piperidone itself can be achieved through several routes. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. Another approach starts from 1-benzyl-4-piperidone, which can be converted to 4-Boc-aminopiperidine through a series of reactions including ketal formation, reaction with tert-butyl carbamate (B1207046) to form an imine, and subsequent catalytic hydrogenation to remove the benzyl (B1604629) group and reduce the imine. alfa-chemistry.comgoogle.com

Once the protected 4-piperidone is obtained, the crucial α-amino acid moiety is introduced at the C4 position. Two classical and highly relevant named reactions for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This method involves the reaction of a ketone (in this case, N-Boc-4-piperidone) with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide). wikipedia.orgresearchgate.net The reaction proceeds through an intermediate α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. wikipedia.org

| Strecker Synthesis Steps | Reagents and Conditions | Intermediate/Product | Typical Yield |

| Imine Formation | N-Boc-4-piperidone, NH₄Cl | N-Boc-4-iminopiperidine | In situ |

| Cyanide Addition | KCN or TMSCN, solvent (e.g., water, methanol) | 1-Boc-4-amino-4-cyanopiperidine | Good to excellent |

| Nitrile Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | 2-(1-Boc-4-aminopiperidin-4-yl)acetic acid | Variable |

Bucherer-Bergs Reaction: This is a one-pot synthesis of a spiro-hydantoin from a ketone, ammonium carbonate, and a cyanide salt (like KCN or NaCN). alfa-chemistry.comwikipedia.orgorganic-chemistry.org The resulting spiro-hydantoin, in this case, a piperidine-4-spiro-5'-hydantoin, can then be hydrolyzed under harsh acidic or basic conditions to yield the desired α-amino acid. alfa-chemistry.com This method is often favored for its operational simplicity. organic-chemistry.org

| Bucherer-Bergs Reaction | Reagents and Conditions | Product | Typical Yield |

| Hydantoin (B18101) Formation | N-Boc-4-piperidone, (NH₄)₂CO₃, KCN, solvent (e.g., ethanol (B145695)/water), heat | N-Boc-piperidine-4-spiro-5'-hydantoin | Good |

| Hydantoin Hydrolysis | Strong acid (e.g., Ba(OH)₂) or strong acid (e.g., HCl), heat | 2-(1-Boc-4-aminopiperidin-4-yl)acetic acid | Variable |

Introduction of the Acetic Acid Moiety

The introduction of the acetic acid moiety is intrinsically linked to the methods described above. Both the Strecker and Bucherer-Bergs reactions generate a precursor that, upon hydrolysis, yields the carboxylic acid group.

In the case of the Strecker synthesis, the key intermediate is an α-aminonitrile. The hydrolysis of this nitrile group to a carboxylic acid is a standard organic transformation, typically achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), followed by acidic workup. wikipedia.org

For the Bucherer-Bergs reaction, the spiro-hydantoin intermediate contains the complete carbon skeleton of the target amino acid locked within the hydantoin ring. The hydrolysis of the hydantoin ring, usually requiring vigorous conditions such as heating with barium hydroxide (B78521) or concentrated acid, liberates the free amino acid. alfa-chemistry.com

An alternative strategy involves the direct alkylation of a protected piperidone enolate or a related enamine with a reagent containing the acetic acid precursor, such as an α-haloacetate. However, controlling the regioselectivity and achieving the desired C-alkylation can be challenging.

Salt Formation Mechanisms to Yield 2-(4-Aminopiperidin-4-YL)aceticacidhcl

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved after the removal of the N-Boc protecting group. The Boc group is labile to strong acids, so treatment with hydrochloric acid (HCl) serves the dual purpose of deprotection and salt formation.

The process generally involves dissolving the Boc-protected 2-(4-aminopiperidin-4-yl)acetic acid in a suitable solvent, such as dioxane, methanol, or ethyl acetate, and then treating it with a solution of hydrogen chloride in the same or a different solvent, or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. The use of aqueous HCl is also possible, but may lead to lower yields if the resulting salt has significant water solubility.

Novel Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes. In the context of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride, novel approaches focus on asymmetric synthesis to control stereochemistry and the use of advanced catalytic systems.

Asymmetric Synthesis for Chiral Control

The C4 carbon of the piperidine ring in 2-(4-aminopiperidin-4-yl)acetic acid is a quaternary stereocenter. For many pharmaceutical applications, controlling the stereochemistry at such centers is crucial. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

Several strategies can be envisioned for the asymmetric synthesis of this compound:

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine nitrogen or to one of the reactants. This auxiliary can direct the stereochemical outcome of the key bond-forming reactions, such as the Strecker or Bucherer-Bergs reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, chiral α-phenylethylamine has been used as a chiral auxiliary in Strecker reactions to produce chiral amino acids. wikipedia.org

Asymmetric Catalysis: A chiral catalyst can be used to control the stereoselectivity of the reaction. This is a highly efficient approach as only a small amount of the chiral catalyst is needed. For example, chiral thiourea (B124793) or BINOL-derived catalysts have been developed for asymmetric Strecker reactions. wikipedia.org Similarly, chiral phase-transfer catalysts could be employed in the alkylation of a protected piperidone derivative.

Enzymatic Resolution: A racemic mixture of the final compound or an intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

A study on the asymmetric synthesis of a related compound, trans-4-aminopiperidine-3-carboxylic acid, utilized (R)-(+)-α-methylbenzylamine as a chiral auxiliary to induce diastereoselectivity in the formation of an enamine, which was then reduced and further elaborated to the final product. wisc.edu Such strategies could be adapted for the synthesis of the target molecule.

Organocatalytic and Metal-Catalyzed Transformations

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of functionalized piperidines, organocatalysts such as chiral secondary amines (e.g., proline and its derivatives) can be used to catalyze Michael additions, Mannich reactions, and other C-C bond-forming reactions with high enantioselectivity. acs.orgnih.gov For instance, an organocatalytic cascade reaction involving nitroalkenes, aldehydes, and ketimines has been used to generate spiro-piperidine oxindole (B195798) derivatives with high diastereoselectivity and enantioselectivity. acs.orgnih.gov These principles could be applied to construct the 4-amino-4-carboxymethylpiperidine core.

| Catalytic Approach | Catalyst Type | Potential Application in Synthesis | Key Advantage |

| Organocatalysis | Chiral secondary amines (e.g., Proline derivatives) | Asymmetric Michael addition to a suitable acceptor to form the C-C bond of the acetic acid moiety. | Metal-free, often milder reaction conditions. |

| Metal Catalysis | Palladium, Rhodium, Copper complexes | Cross-coupling reactions to introduce the acetic acid side chain; catalytic hydrogenation. | High efficiency and functional group tolerance. |

Metal-catalyzed transformations also offer efficient routes to piperidine derivatives. Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce the acetic acid moiety or a precursor to a pre-functionalized piperidine ring. For instance, a Pd-catalyzed annulation strategy has been developed for the synthesis of functionalized piperidines from a cyclic carbamate precursor. nih.gov Furthermore, transition-metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source are a growing area of interest for the synthesis of carboxylic acids, although their application to this specific substrate would require further research. nih.gov Scandium triflate has been shown to catalyze nucleophilic substitution reactions of 2-methoxypiperidines, indicating the potential for metal-catalyzed functionalization of the piperidine ring. nih.gov

Green Chemistry Principles in Synthesis Scale-Up

The large-scale synthesis of pharmaceutical intermediates like this compound necessitates the application of green chemistry principles to enhance sustainability and economic viability. news-medical.netnih.gov Key considerations for the scale-up of the proposed synthetic route include:

Atom Economy: The Strecker synthesis is inherently atom-economical as it incorporates the majority of the atoms from the reactants into the final product.

Solvent Selection: The choice of solvents is critical. Utilizing greener solvents with lower environmental impact and facilitating easy recovery and recycling is paramount. For instance, exploring aqueous conditions for the Strecker reaction or using more benign solvents for extraction and purification can significantly improve the green profile of the process.

Catalysis: While the traditional Strecker synthesis may not be catalytic, exploring catalytic asymmetric variants could offer a greener route to specific stereoisomers, reducing the need for chiral resolution.

Waste Reduction: Minimizing waste is a core principle. This can be achieved by optimizing reaction conditions to maximize yield and reduce byproduct formation. In-process monitoring and control can play a crucial role in achieving this.

Energy Efficiency: Performing reactions at or near ambient temperature and pressure reduces energy consumption. The development of more efficient catalysts could enable milder reaction conditions.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize waste generation. |

| Atom Economy | The Strecker synthesis is an addition reaction with high atom economy. |

| Less Hazardous Chemical Syntheses | Using less toxic cyanide sources or developing cyanide-free synthetic routes. |

| Designing Safer Chemicals | The final product's toxicological profile is a key consideration in its intended application. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ethanol where feasible. |

| Design for Energy Efficiency | Developing synthetic steps that can be performed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | While not directly applicable to this synthesis, sourcing starting materials from renewable sources is a broader goal. |

| Reduce Derivatives | The use of a protecting group is necessary, but a one-pot deprotection and salt formation step improves efficiency. |

| Catalysis | Investigating catalytic versions of the key reaction steps to reduce stoichiometric reagent use. |

| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process analytical techniques to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Careful handling of cyanide and other hazardous reagents is critical. |

Mechanistic Investigations of Key Synthetic Steps

Reaction Pathway Elucidation and Transition State Analysis

The key synthetic step, the Strecker reaction, proceeds through a well-studied mechanism. chemistrysteps.comquimicaorganica.orgnumberanalytics.comjove.com In the case of N-Boc-4-piperidone, the reaction is initiated by the formation of an imine from the ketone and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.

Computational studies on analogous Strecker reactions have been performed to analyze the transition states of the key steps. The nucleophilic attack of the cyanide on the iminium ion is generally considered the rate-determining step. The geometry of the transition state influences the stereochemical outcome of the reaction, which is particularly relevant when chiral auxiliaries or catalysts are employed for asymmetric synthesis.

The subsequent acid-catalyzed hydrolysis of the nitrile to the carboxylic acid also involves a series of well-defined steps. chemistrysteps.comquimicaorganica.orgorganicchemistrytutor.com The nitrile is first protonated, activating it for nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies of the Strecker reaction often reveal that the rate is dependent on the concentrations of the ketone, ammonia, and cyanide. The pH of the reaction medium is also a critical parameter, as it affects the equilibrium between ammonia and the ammonium ion, as well as the availability of the cyanide nucleophile.

For the hydrolysis of the nitrile, the reaction rate is typically dependent on the concentration of the nitrile and the acid catalyst. The temperature also significantly influences the rate of hydrolysis. Careful kinetic analysis can help in optimizing the reaction time and temperature to ensure complete conversion while minimizing the formation of degradation products.

Optimization of Synthesis and Purification Strategies for High Purity

Techniques for Intermediate and Final Product Purification

Achieving high purity of this compound and its intermediates is essential. A combination of purification techniques is typically employed:

Extraction: Liquid-liquid extraction is used to separate the product from water-soluble impurities and unreacted starting materials after the Strecker reaction and hydrolysis steps.

Crystallization: The final product, being a dihydrochloride (B599025) salt, is often a crystalline solid. Crystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. This method is effective in removing closely related impurities.

Chromatography: Column chromatography can be employed for the purification of intermediates, particularly the protected α-aminonitrile and the protected amino acid, if necessary. Reverse-phase chromatography can also be a valuable tool for purifying the final polar product.

| Purification Technique | Stage of Application | Purpose |

| Extraction | After Strecker reaction and hydrolysis | Removal of inorganic salts and water-soluble impurities. |

| Crystallization | Final product isolation | High purification of the dihydrochloride salt. |

| Column Chromatography | Intermediate purification | Separation of closely related organic impurities. |

Yield Enhancement and Process Efficiency

Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reagents for each step can lead to significant improvements in yield.

Process Intensification: In a large-scale setting, moving from batch to continuous flow processing for certain steps can enhance efficiency, safety, and consistency. news-medical.net

Telescoping of Reactions: Combining multiple reaction steps into a one-pot procedure without isolating intermediates can reduce processing time, solvent usage, and potential losses during transfers and purifications. For example, the deprotection of the Boc group and the formation of the hydrochloride salt can be performed in a single step.

Minimizing Product Loss during Work-up: Careful optimization of extraction and crystallization procedures is crucial to minimize the loss of the desired product.

By systematically applying these optimization strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Derivatives and Analogues of 2 4 Aminopiperidin 4 Yl Aceticacidhcl

Strategic Modifications of the Piperidine (B6355638) Ring System

The piperidine ring is a common motif in many biologically active compounds and its modification is a key strategy in medicinal chemistry. nih.gov

N-Alkylation and N-Acylation Approaches

The secondary amine within the piperidine ring of 2-(4-aminopiperidin-4-yl)acetic acid is a prime target for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. A common method for this transformation is reductive amination. nih.govlibretexts.org For instance, the N-methylated derivative, 2-(4-amino-1-methylpiperidin-4-yl)acetic acid, has been synthesized, demonstrating a straightforward alkylation. biosynth.com Reductive amination typically involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. nih.govlibretexts.org

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is a widely used transformation in organic synthesis. luxembourg-bio.com A notable example is the synthesis of 2-(1-acetyl-4-aminopiperidin-4-yl)acetic acid, where an acetyl group is attached to the piperidine nitrogen. luxembourg-bio.comwpmucdn.com This type of reaction can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. ajchem-a.com

| Derivative Name | Modification Type | Precursor | Reagents/Conditions | Reference(s) |

| 2-(4-Amino-1-methylpiperidin-4-yl)acetic acid | N-Alkylation | 2-(4-Aminopiperidin-4-yl)acetic acid | Formaldehyde, Reducing Agent | biosynth.com |

| 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid | N-Acylation | 2-(4-Aminopiperidin-4-yl)acetic acid | Acetic anhydride (B1165640) or Acetyl chloride | luxembourg-bio.comwpmucdn.com |

Substituent Variations at Piperidine Ring Positions

The synthesis of piperidine analogues with substituents at various positions on the ring is a well-established field, often employing multi-step synthetic sequences. nih.govnih.gov While direct substitution on the pre-formed 2-(4-aminopiperidin-4-yl)acetic acid ring can be challenging, constructing the substituted piperidine ring from acyclic precursors is a common strategy. researchgate.net Methodologies such as the aza-Diels-Alder reaction, catalytic hydrogenation of substituted pyridines, and intramolecular cyclization reactions are frequently employed to generate substituted piperidine scaffolds. nih.govresearchgate.net These strategies allow for the introduction of a wide range of functional groups at various positions, leading to a diverse set of analogues. For example, the synthesis of 2-substituted piperidine-4-carboxylic acids has been reported, showcasing methods to introduce substituents at the C2 position. researchgate.net

Derivatization of the Primary Amino Group

The primary amino group at the C4 position is a key nucleophilic center, readily participating in a variety of chemical transformations to yield a range of derivatives.

Amide and Urea (B33335) Formation Reactions

Amide formation is a fundamental reaction in organic chemistry and is commonly used to modify primary amines. youtube.com The primary amino group of 2-(4-aminopiperidin-4-yl)acetic acid can be acylated to form amides. A specific example includes the conjugation of lauric acid to the primary amino group of a peptide containing the 2-(4-aminopiperidin-4-yl)acetic acid scaffold. beilstein-journals.org This type of transformation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) in the presence of a coupling agent. wpmucdn.comyoutube.com

Urea formation provides another avenue for derivatization. The primary amino group can react with isocyanates to form urea derivatives. researchgate.netunimi.it This reaction is generally efficient and provides access to a wide range of substituted ureas. While specific examples starting from 2-(4-aminopiperidin-4-yl)acetic acid are not extensively documented in readily available literature, the general reactivity of primary amines with isocyanates is a well-established principle. researchgate.netunimi.it The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, which can be generated in situ from other functional groups. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | General Reagents/Conditions | Reference(s) |

| Amide Formation | 2-(4-Aminopiperidin-4-yl)acetic acid | Carboxylic Acid (or derivative) | N-Acyl derivative | Coupling agents (e.g., HBTU, HATU), Base | wpmucdn.comyoutube.combeilstein-journals.org |

| Urea Formation | 2-(4-Aminopiperidin-4-yl)acetic acid | Isocyanate | N-Carbamoyl derivative | Organic solvent | researchgate.netunimi.it |

Reductive Amination and Quaternization

Reductive amination offers a method to introduce alkyl substituents to the primary amino group, leading to secondary or tertiary amines. libretexts.org This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.orgbeilstein-journals.org This method is a versatile tool for creating a library of N-alkylated derivatives. osti.gov

Quaternization of the primary amino group leads to the formation of a quaternary ammonium (B1175870) salt. This can be achieved by reacting the amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), often in the presence of a weak base. libretexts.org This transformation introduces a permanent positive charge to the nitrogen atom, significantly altering the molecule's properties. The quaternization of amino groups in amino acids and peptides has been described as a mild and efficient process. libretexts.org

Chemical Transformations of the Acetic Acid Moiety

The carboxylic acid group of the acetic acid moiety is another key functional handle for derivatization, most commonly through esterification or amide bond formation.

The direct reaction of a carboxylic acid with an alcohol to form an ester, known as Fischer esterification, is a well-established method. ajchem-a.comukessays.com This reaction is typically catalyzed by a strong acid. ajchem-a.comukessays.com The ethyl ester of the closely related 2-(piperidin-4-yl)acetic acid is commercially available, indicating the feasibility of this transformation. uantwerpen.be The esterification of acetic acid with various alcohols is a common laboratory procedure. researchgate.net

Furthermore, the carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. nih.gov This transformation usually requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent. ajchem-a.com This allows for the connection of the 2-(4-aminopiperidin-4-yl)acetic acid scaffold to a wide variety of amine-containing molecules. The formation of amide bonds is a cornerstone of medicinal chemistry and peptide synthesis.

| Transformation | Reactant | Reagent(s) | Product | General Conditions | Reference(s) |

| Esterification | 2-(4-Aminopiperidin-4-yl)acetic acid | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl 2-(4-aminopiperidin-4-yl)acetate) | Acid catalyst (e.g., H₂SO₄) | ajchem-a.comukessays.comuantwerpen.be |

| Amide Formation | 2-(4-Aminopiperidin-4-yl)acetic acid | Amine (Primary or Secondary) | Amide | Coupling agent (e.g., DCC, EDC), Base | nih.gov |

Esterification and Amidation Reactions

The presence of both a carboxylic acid and amino groups makes esterification and amidation key reactions for creating derivatives of 2-(4-aminopiperidin-4-yl)acetic acid.

Esterification Reactions:

The carboxylic acid moiety can be converted to an ester through various methods. One common approach is the Steglich esterification , which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This method is known for its mild reaction conditions. For instance, the esterification of related N-protected amino acids has been achieved with high yields using this method. nih.gov Another approach involves the use of industrial proteases like Alcalase for the selective synthesis of various esters (methyl, ethyl, benzyl (B1604629), etc.) of N-protected amino acids under mild conditions, with reported yields ranging from 72% to 92%. researchgate.net The synthesis of a methyl ester of a related compound, 1-Boc-4-amino-piperidine-4-carboxylic acid, has also been reported. pharmacompass.com

| Esterification Method | Reagents | Typical Yield | Reference |

| Steglich Esterification | Alcohol, DCC/DIC, DMAP | High | nih.gov |

| Enzymatic Esterification | Alcohol, Alcalase | 72-92% | researchgate.net |

Amidation Reactions:

The amino groups of 2-(4-aminopiperidin-4-yl)acetic acid can undergo amidation to form a wide array of derivatives. The piperidine nitrogen can be acylated, as seen in the synthesis of 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid. biosynth.com More commonly, the primary amino group is targeted for amide bond formation, especially in the context of peptide synthesis. Standard peptide coupling reagents are employed for this purpose. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk Other effective coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). growingscience.comluxembourg-bio.comcommonorganicchemistry.com These reagents facilitate the formation of an amide bond between the amino acid and another amine-containing molecule. researchgate.net

| Amidation Method | Coupling Reagents | Reference |

| Carbodiimide Method | EDC, HOBt | fishersci.co.uk |

| Uronium/Aminium Salt Method | HATU, HBTU | growingscience.comluxembourg-bio.comcommonorganicchemistry.com |

Decarboxylation and Chain Elongation Strategies

Decarboxylation:

Decarboxylation, the removal of a carboxyl group as carbon dioxide, of α-amino acids is a known transformation, though it often requires specific conditions. For simple α-amino acids, this can be achieved by heating in the presence of a catalyst, such as an aromatic aldehyde. nih.gov However, for a compound like 2-(4-aminopiperidin-4-yl)acetic acid, which is a β-amino acid analogue due to the substitution pattern on the piperidine ring, decarboxylation is not a straightforward reaction under standard conditions.

Chain Elongation Strategies:

Chain elongation of the acetic acid side chain can be achieved through methods like the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgambeed.com This reaction sequence converts a carboxylic acid into its next higher homologue. The process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. nrochemistry.comyoutube.com This method is particularly useful for the synthesis of β-amino acids from α-amino acids. wikipedia.org

Conjugation Chemistry of this compound

The functional groups of 2-(4-aminopiperidin-4-yl)acetic acid make it an attractive building block for conjugation to other molecules, including peptides and biomolecules for probe development.

Peptide and Peptidomimetic Conjugation Strategies

The primary amino group and the carboxylic acid group of 2-(4-aminopiperidin-4-yl)acetic acid allow for its incorporation into peptide chains, leading to the formation of peptides and peptidomimetics. The synthesis of such conjugates typically involves standard solid-phase or solution-phase peptide synthesis methodologies, utilizing the aforementioned amide coupling reagents. rsc.org The conjugation of amino acids to heterocyclic scaffolds like piperidine has been shown to enhance biological activities. nih.gov For example, a facile synthesis of 4-substituted-4-aminopiperidine derivatives has been developed as a key building block for piperazino-piperidine (B8394093) based CCR5 antagonists. nih.gov

Bioconjugation and Probe Development Methodologies

The development of fluorescent probes for biological imaging is an active area of research. While there are no specific reports on the use of 2-(4-aminopiperidin-4-yl)acetic acid for this purpose, derivatives of related amino-containing heterocycles have been utilized. For instance, aminopyridine derivatives have been synthesized and their fluorescent properties investigated for potential use in "click and probing" applications. nih.gov The general strategy involves coupling a fluorophore to the amino acid scaffold. For example, BODIPY (boron-dipyrromethene) dyes have been conjugated to molecules with amyloid-binding properties to create fluorescent probes for detecting amyloid plaques. researchgate.net Another approach involves the synthesis of fluorescent amino acids that can be incorporated into proteins to study their structure and function. mdpi.com The synthesis of new fluorescent probes based on stilbenes and diphenylacetylenes targeting β-amyloid plaques has also been reported. researchgate.net These methodologies could potentially be adapted for the development of probes based on 2-(4-aminopiperidin-4-yl)acetic acid.

Stereochemical Considerations in Derivative Design and Synthesis

The 2-(4-aminopiperidin-4-yl)acetic acid molecule is chiral at the C4 position of the piperidine ring. Therefore, the synthesis and derivatization of this compound require careful consideration of stereochemistry.

Chiral Resolution and Enantioselective Synthesis

Chiral Resolution:

The separation of enantiomers of chiral amino acids and their derivatives can be achieved using chiral high-performance liquid chromatography (HPLC). yakhak.orgchromatographytoday.com Various chiral stationary phases (CSPs) are available for this purpose, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., vancomycin (B549263) and teicoplanin). nih.gov The choice of CSP and mobile phase composition is critical for achieving successful enantioseparation. yakhak.org Molecular docking studies can be employed to understand the chiral recognition mechanisms and to aid in the selection of the appropriate chiral selector. nih.gov

Enantioselective Synthesis:

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. For the synthesis of chiral piperidine derivatives, various asymmetric methods have been developed. These include the use of chiral catalysts and auxiliaries to control the stereochemical outcome of key bond-forming reactions. nih.govnih.govcapes.gov.brnih.gov For example, asymmetric [4+2] cycloaddition reactions have been used to prepare functionalized 4H-chromene derivatives with excellent diastereoselectivity. nih.gov Similarly, asymmetric [4+3] cycloadditions have been employed in the total synthesis of complex natural products containing seven-membered rings. nih.gov The Sharpless asymmetric dihydroxylation is another powerful tool for introducing chirality into molecules. nih.gov

Diastereoselective Control in Multi-Chiral Center Systems

The synthesis of derivatives and analogues of 2-(4-aminopiperidin-4-yl)acetic acid frequently involves the creation of molecules with multiple stereocenters. The spatial arrangement of these centers relative to each other defines the molecule's diastereomeric form. ethz.ch Controlling the stereochemical outcome of reactions to selectively produce a single diastereomer is a significant challenge in modern organic synthesis. nih.gov High diastereoselectivity is crucial as different diastereomers of a molecule can exhibit varied chemical properties and biological activities.

In systems containing multiple chiral centers, the control of relative stereochemistry is paramount. ethz.ch This is particularly relevant when modifying the piperidine ring of 2-(4-aminopiperidin-4-yl)acetic acid, as the introduction of additional substituents at positions 2, 3, 5, or 6, or the creation of complex spirocyclic systems, generates new stereogenic centers. Research into the synthesis of substituted piperidines has yielded several effective strategies for achieving high levels of diastereoselective control.

One major approach involves substrate-controlled synthesis, where the inherent chirality of a starting material directs the formation of new stereocenters. Chiral pool starting materials, such as amino acids, are often employed to construct enantiomerically pure piperidine derivatives. ethz.chwhiterose.ac.uk For instance, L-serine has been used as a precursor in the synthesis of 2,6-disubstituted piperidines through the conjugate addition of derived organozinc reagents, followed by a stereoselective reduction of the intermediate imine. whiterose.ac.uk

Catalyst-controlled reactions offer another powerful tool for inducing diastereoselectivity. Gold-catalyzed cyclizations of N-homopropargyl amides have been shown to produce piperidin-4-ols with excellent diastereoselectivity in the ring-forming step. nih.gov Similarly, chemo-enzymatic methods, which utilize enzymes like Ene-reductases (EneIREDs), can facilitate the highly selective reduction of activated pyridines to yield stereo-enriched 3,4-disubstituted piperidines. nih.gov

Intramolecular cyclization reactions are also a cornerstone for establishing relative stereochemistry in piperidine rings. A notable example is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines. In these reactions, only two of the four possible diastereoisomers are typically observed, with diastereomeric ratios reaching as high as 40:1, demonstrating significant facial selectivity in the cyclization step. acs.org

The synthesis of spirocyclic piperidines, which feature a quaternary carbon shared by two rings, presents a unique stereochemical challenge analogous to the C4 position in the parent compound. The acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives can produce spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. nih.govnih.gov The diastereoselectivity of this reaction can be finely tuned by the choice of acid catalyst and solvent. For example, using methanesulfonic acid allows for the isolation of diastereomerically pure products through fractional crystallization. nih.gov This control highlights how reaction conditions can dictate the stereochemical outcome in complex, multi-chiral systems.

The following table summarizes research findings on diastereoselective reactions for synthesizing substituted piperidine systems.

Table 1: Examples of Diastereoselective Synthesis of Multi-Chiral Piperidine Derivatives

| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization/Reduction | N-homopropargyl amide and aldehyde | AuCl(IPr)/AgOTf, then Hantzsch ester | >25:1 | nih.gov |

| Radical 6-exo Cyclization | Acyclic amine with vinyl-stabilized radical | Mn(OAc)₃, Cu(OTf)₂ | 40:1 | acs.org |

| Acid-Catalyzed Spirocyclization | 6-styryl-4-aryldihydropyrimidin-2-one and pyrogallol | CH₃SO₃H, EtOH/AcOH | >95% (single diastereomer after crystallization) | nih.gov |

| Reductive Cyclization | 6-oxoamino acid derivative | Not specified | Formation of two inseparable diastereoisomers | whiterose.ac.uk |

Computational and Theoretical Investigations of 2 4 Aminopiperidin 4 Yl Aceticacidhcl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods can predict a range of parameters that govern the molecule's behavior and spectroscopic signatures.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a molecule like 2-(4-aminopiperidin-4-yl)acetic acid, the HOMO is likely to be localized on the electron-rich amino groups, while the LUMO may be associated with the carboxylic acid moiety.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. In a study of N,N,2-trimethylpiperidine-1-carboxamide, NBO analysis revealed that the p-character of the lone pair on the piperidine (B6355638) nitrogen increases in the axial conformer, indicating a move towards sp² hybridization nih.gov. For 2-(4-aminopiperidin-4-yl)acetic acid, NBO calculations would be expected to show a significant negative charge on the nitrogen and oxygen atoms, reflecting their high electronegativity. The precise charge distribution would be influenced by the protonation state of the molecule.

Prediction of Spectroscopic Parameters

Acidity and Basicity Predictions for Protonation States

The hydrochloride salt of 2-(4-aminopiperidin-4-yl)acetic acid implies that the amino groups are protonated. The acidity (pKa) of the carboxylic acid and the basicity (pKb) of the amino groups are critical properties. Computational methods can predict pKa values, often with good accuracy. For instance, studies on substituted piperazines have shown how different functional groups modulate the pKa of the ring nitrogens researchgate.net. The pKa of the piperidine nitrogen in the title compound will be influenced by the presence of the amino and acetic acid substituents. The carboxylic acid group is expected to have a pKa in the typical range for amino acids, while the two amino groups will have distinct pKa values. The hydrochloride form exists when the pH of the environment is low enough to protonate the basic nitrogen centers.

Table 1: Experimental pKa Values of Related Piperidine and Piperazine Compounds

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.55 | researchgate.net |

| 1-Methylpiperazine | 9.09 | 4.67 | researchgate.net |

| 1-Acetylpiperazine | 7.77 | - | researchgate.net |

| Piperidine | 11.12 | - | General Chemical Data |

This table provides experimental pKa values for related cyclic amines to illustrate the effect of substitution on basicity. Data for the specific title compound is not available.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is crucial for its biological activity. Molecular modeling techniques are used to explore the possible conformations and their relative energies.

Energy Minimization and Conformational Landscapes

The piperidine ring in 2-(4-aminopiperidin-4-yl)acetic acid is expected to adopt a chair conformation primarily, as this minimizes torsional strain. However, other conformations like the twist-boat are also possible nih.gov. The presence of two substituents on the same carbon atom (C4) will significantly influence the conformational preference. The acetic acid and amino groups can exist in either axial or equatorial positions.

Computational studies on substituted piperidines have shown that the relative energies of different conformers can be calculated using methods like DFT nih.gov. For example, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one nih.gov. For 2-(4-aminopiperidin-4-yl)acetic acid, the bulky acetic acid group would likely prefer an equatorial position to minimize steric hindrance. However, intramolecular hydrogen bonding between the amino and carboxylic acid groups could stabilize certain conformations. A full conformational analysis would involve systematically rotating all rotatable bonds and performing energy minimization on each resulting structure to map out the potential energy surface.

Table 2: Calculated Relative Energies for Conformations of a Substituted Piperidine

| Compound | Conformer | Relative Free Energy (ΔG, kcal/mol) | Computational Method | Reference |

| N,2-dimethylpiperidine-1-carboxamide | Axial | 0.0 | M06-2X | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Equatorial | +2.1 | M06-2X | nih.gov |

This table illustrates the energy differences between axial and equatorial conformers for a related substituted piperidine, as specific data for the title compound is unavailable.

Tautomeric Forms and Isomerism

Tautomerism is a key consideration for molecules containing both acidic and basic functional groups. 2-(4-aminopiperidin-4-yl)acetic acid can exist in several tautomeric forms, including a neutral form and a zwitterionic form where the carboxylic acid is deprotonated (COO⁻) and one or both of the amino groups are protonated (NH₃⁺). The zwitterionic form is common for amino acids in physiological conditions wikipedia.org.

Computational studies on the tautomerism of amino acids, such as glutamic acid, have been performed using DFT to determine the relative stabilities of different forms and the energy barriers for their interconversion researchgate.net. For 2-(4-aminopiperidin-4-yl)acetic acid, the relative stability of the neutral versus zwitterionic forms will depend on the solvent and pH. In the solid state and in polar solvents, the zwitterionic form is likely to be favored due to favorable electrostatic interactions. The hydrochloride salt form implies that at a low pH, the amino groups are protonated.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For a compound like 2-(4-Aminopiperidin-4-YL)aceticacidhcl, MD simulations could provide significant insights into its behavior at the atomic level, which is crucial for understanding its chemical and biological activity. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time.

The interaction of a molecule with its solvent environment is critical to its structure, function, and stability. For this compound, which contains both charged (amino and carboxylic acid groups) and nonpolar (the piperidine ring) moieties, solvation effects are particularly important.

Research Findings:

Studies on similar piperidine derivatives have highlighted the importance of both specific and universal interactions in solvation. For instance, in protic solvents like water or methanol, the amino and carboxylic acid groups of this compound would be expected to form strong hydrogen bonds with solvent molecules. The piperidine nitrogen, depending on its protonation state, can also act as a hydrogen bond acceptor.

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. The energy of solvation in such solvents is generally governed by these universal interaction types. researchgate.net Calorimetric studies on piperidine in various nonaqueous solvents have shown that the exothermicity of solvation increases in solvents with stronger acid-base properties, indicating a significant contribution from the solvation of the amino group. researchgate.net

The intermolecular interactions of this compound would be dominated by electrostatic interactions due to its charged groups. These interactions are crucial in determining how the molecule interacts with biological targets, such as proteins or nucleic acids. Molecular docking studies on other piperidine derivatives have shown that interactions like salt bridges with charged amino acid residues (e.g., aspartic acid, glutamic acid) and pi-pi stacking with aromatic residues (e.g., phenylalanine, tryptophan) are key to binding affinity. nih.gov

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interacting Partner in a Biological System | Type of Interaction |

|---|---|---|

| Amino group (-NH2) | Acidic residues (e.g., Asp, Glu), Carbonyl oxygen | Hydrogen bonding, Salt bridge |

| Carboxylic acid (-COOH) | Basic residues (e.g., Lys, Arg), Amide nitrogen | Hydrogen bonding, Salt bridge |

Research Findings:

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, though generally higher in energy. rsc.org The presence of substituents on the piperidine ring can influence the preference for a particular conformation. For the title compound, the 4-amino and 4-acetic acid groups are at a spiro-center, which introduces significant conformational constraints.

Conformational analysis of spiro-piperidines using a combination of molecular dynamics and other computational methods has shown that these molecules can exist in multiple stable conformations. nih.gov For example, studies on spirocyclic 2-arylpiperidines have revealed a preference for a boat conformation to minimize unfavorable interactions between substituents. rsc.org

The flexibility of the acetic acid side chain is another important factor. Rotations around the single bonds connecting the carboxylic acid group to the piperidine ring would allow this group to explore a range of orientations. This flexibility is critical for positioning the carboxylic acid group optimally for interaction with a binding partner.

Table 2: Key Conformational Features of this compound

| Molecular Fragment | Expected Conformational Behavior | Influencing Factors |

|---|---|---|

| Piperidine Ring | Predominantly chair conformation, with potential for boat or twist-boat conformations. | Steric hindrance from substituents at the spiro-center. |

| Acetic Acid Side Chain | Flexible with multiple rotational degrees of freedom. | Intramolecular hydrogen bonding, solvent interactions. |

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

The strategic placement of functional groups in 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride makes it a powerful tool for synthetic chemists. The primary amine offers a site for N-acylation, alkylation, or participation in condensation reactions, while the carboxylic acid group can be activated for amide bond formation or other transformations. The piperidine (B6355638) ring itself can influence the stereochemistry of reactions and provides a robust core for the elaboration of diverse chemical entities.

Application in the Synthesis of Natural Products

While direct applications of 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride in the total synthesis of specific natural products are not extensively documented in readily available literature, the piperidine motif is a common feature in a wide array of natural alkaloids with significant biological activities. rsc.orgresearchgate.net The synthesis of these complex natural products often relies on the use of functionalized piperidine building blocks. rsc.org Inspired by the biosynthesis of piperidine alkaloids, which often proceeds through intermediates like Δ1-piperideine derived from L-lysine, synthetic strategies can employ versatile piperidine-containing intermediates to construct these intricate molecular frameworks. rsc.org A compound such as 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride, with its multiple functional handles, represents a potential precursor for the stereoselective synthesis of highly substituted piperidine-containing natural products.

Incorporation into Polycyclic and Heterocyclic Systems

The construction of polycyclic and heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of therapeutic agents. The piperidine ring is a frequently utilized non-aromatic N-heterocycle in the development of small-molecule drugs. rsc.orgajchem-a.com Synthetic methodologies for creating highly functionalized piperidines are of great interest, and multicomponent reactions have emerged as an efficient strategy for their synthesis. tandfonline.com

The structure of 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride lends itself to incorporation into larger, more complex ring systems. The primary amine and carboxylic acid can participate in intramolecular cyclization reactions to form bicyclic structures. Furthermore, the piperidine nitrogen can be involved in annulation reactions, leading to the formation of fused or spirocyclic heterocyclic systems. researchgate.net While specific examples detailing the use of 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride in these transformations are not prevalent, the general reactivity patterns of piperidine derivatives suggest its utility in this area. For instance, palladium-catalyzed annulation strategies have been developed for the synthesis of functionalized piperidines from cyclic carbamate (B1207046) precursors, highlighting the potential for such transformations. nih.gov

Contribution to β-Amino Acid Chemistry and Peptide Science

The classification of 2-(4-Aminopiperidin-4-YL)acetic acid as a β-amino acid is central to its utility in peptide science. The incorporation of β-amino acids into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. benthamdirect.comacs.org

Scaffolding for Non-Ribosomal Peptide Synthesis

Non-ribosomal peptides (NRPs) are a class of secondary metabolites, often produced by microorganisms, with a wide range of biological activities. nih.gov Unlike ribosomal protein synthesis, NRPs are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.gov These enzymes can incorporate non-proteinogenic amino acids, including β-amino acids, into the growing peptide chain. The unique structure of 2-(4-Aminopiperidin-4-YL)acetic acid, with its cyclic constraint and dual functionality, makes it an interesting candidate for incorporation into NRPs through chemo-enzymatic or fully synthetic approaches to generate novel bioactive compounds.

Design of β-Peptides and Peptidomimetics

The design of peptides containing β-amino acids is a burgeoning field in medicinal chemistry. acs.org The inclusion of β-amino acids can confer resistance to proteolytic degradation and allow for the formation of stable secondary structures. benthamdirect.comethz.ch This makes them valuable components in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov

A notable application of 2-(4-Aminopiperidin-4-YL)acetic acid (referred to as β3,3-Pip in some literature) is in the synthesis of antibacterial peptides. In one study, this β-amino acid was conjugated with lauric acid to create cationic peptides with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These synthetic peptides demonstrated a membrane-disrupting mechanism of action. nih.gov The structural diversity offered by β-amino acids like 2-(4-Aminopiperidin-4-YL)acetic acid provides a platform for the development of novel antimicrobial agents. benthamdirect.comnih.gov

| Compound/Peptide | Target Pathogen | Activity (MIC) | Reference |

| H₂N-β³,³-Pip(ᵁLA)-PEA (P2) | MDR Pathogens | 3.1 µM to 6.2 µM | nih.gov |

| H₂N-β³,³-Pip(ᵁLA)-β²,²-Ac₆c-PEA (P4) | MDR Pathogens | 3.1 µM to 6.2 µM | nih.gov |

Industrial Applications in Chemical Manufacturing

While specific large-scale industrial manufacturing processes utilizing 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride are not widely publicized, the broader classes of compounds to which it belongs—amino acids and piperidine derivatives—have significant industrial relevance. Amino acids are used in a variety of industrial applications, including as food additives, in pharmaceuticals, and as precursors in the chemical industry. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. ajchem-a.comnih.gov The development of efficient, scalable syntheses for functionalized piperidines is an active area of research, indicating the industrial demand for such compounds. tandfonline.comresearchgate.net Given its nature as a functionalized β-amino acid with a piperidine core, 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride is a valuable intermediate for the synthesis of specialty chemicals and active pharmaceutical ingredients.

Development of Specialized Intermediates for Fine Chemicals

While specific, publicly available research detailing the direct use of 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride in the synthesis of fine chemicals is limited, the broader class of 4-aminopiperidine (B84694) derivatives is recognized for its utility in creating specialized intermediates. Fine chemicals are pure, single substances produced in limited quantities for specific applications, and the 4-aminopiperidine core is a valuable scaffold in this sector.

The bifunctional nature of compounds like 2-(4-Aminopiperidin-4-YL)acetic acid allows for the sequential or selective reaction of its different functional groups. For instance, the primary amino group can undergo reactions such as acylation, alkylation, or sulfonylation to introduce new functionalities. Simultaneously or subsequently, the carboxylic acid group can be converted into esters, amides, or other derivatives. This versatility is crucial for building complex molecules with precisely defined structures, which is a hallmark of fine chemical synthesis.

The piperidine nitrogen can also be functionalized, for example, through N-alkylation or N-arylation, further expanding the range of possible derivatives. This multi-faceted reactivity makes such compounds key starting materials for generating libraries of novel compounds for various applications, including agrochemicals and specialty materials.

Process Chemistry for Pharmaceutical Building Blocks

In the realm of pharmaceutical chemistry, the 4-aminopiperidine scaffold is a well-established structural motif found in a number of bioactive molecules. Although detailed process chemistry for 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride is not extensively documented in public literature, the synthesis and modification of related 4-aminopiperidine derivatives are of significant interest. These structures often serve as key building blocks for drug candidates.

The synthesis of pharmaceutical intermediates often involves multi-step sequences where the piperidine ring system imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug molecule. The rigid, yet three-dimensional, nature of the piperidine ring can also play a crucial role in the proper orientation of functional groups for binding to biological targets.

Research on related compounds highlights the importance of the 4-aminopiperidine core. For example, derivatives of 4-aminopiperidine have been investigated for their potential as muscarinic antagonists. In such cases, the synthetic process would involve the strategic modification of the amino and piperidine nitrogen groups to achieve the desired biological activity. While not directly referencing the title compound, these studies underscore the value of the 4-aminopiperidine framework as a foundational element in the construction of pharmaceutically relevant molecules. The development of scalable and efficient synthetic routes to these building blocks is a key focus of process chemistry to ensure a reliable supply for drug development and manufacturing.

Advanced Analytical Methodologies for 2 4 Aminopiperidin 4 Yl Aceticacidhcl Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride, offering insights into its atomic connectivity and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride, the spectrum is typically acquired in a deuterated solvent such as deuterium (B1214612) oxide (D₂O). The chemical shifts are influenced by the presence of the electron-withdrawing amino and carboxylic acid groups, as well as the piperidine (B6355638) ring structure.

Typical ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.4 - 3.6 | m | 4H | Piperidine ring protons (axial & equatorial) adjacent to nitrogen |

| ~2.8 | s | 2H | Methylene protons of the acetic acid group (-CH₂COOH) |

Note: The signals for the amine (-NH₂) and carboxylic acid (-COOH) protons may be broad or exchange with the solvent, making them difficult to observe.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. This technique is particularly useful for confirming the carbon skeleton.

Typical ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~55 | Quaternary carbon of the piperidine ring |

| ~45 | Methylene carbons of the acetic acid group |

| ~40 | Piperidine ring carbons adjacent to nitrogen |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of 2-(4-aminopiperidin-4-yl)acetic acid and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules.

The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the free base, 2-(4-aminopiperidin-4-yl)acetic acid (C₇H₁₄N₂O₂), the expected molecular weight is approximately 158.2 g/mol . The hydrochloride salt will dissociate in the ESI source.

Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| ~159.1 | [M+H]⁺ of the free base |

| ~141.1 | [M+H - H₂O]⁺, loss of a water molecule |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the connectivity of the molecule by showing characteristic losses of neutral fragments. clearsynth.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride would exhibit characteristic absorption bands for the various functional groups.

Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | N-H stretch | Primary amine (-NH₂) |

| ~3000-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1710 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600 | N-H bend | Primary amine (-NH₂) |

| ~1400 | O-H bend | Carboxylic acid (-COOH) |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the hydrochloride salt may influence the positions and shapes of the amine and carboxylic acid absorptions. chemguide.co.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C backbone of the piperidine ring and the C-C bond of the acetic acid moiety would be expected to show characteristic signals in the Raman spectrum.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride and for quantifying its concentration in various matrices. These methods separate the target compound from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) is the most common method for the purity assessment and quantitative analysis of non-volatile compounds like 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride. Due to its polar and ionic nature, specific chromatographic conditions are required.

Reversed-Phase HPLC (RP-HPLC): While challenging for such a polar compound, RP-HPLC can be employed with ion-pairing reagents or on specialized polar-embedded or polar-endcapped columns. A common mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a more suitable technique for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent.

Detection Modes:

UV Detection: The compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) necessary, though this can lead to lower sensitivity and interference from other compounds.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-volatile analytes and is independent of their optical properties.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio. sielc.com

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | HILIC or Polar-Embedded C18 |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | ELSD or MS |

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes

Gas chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of the highly polar and non-volatile 2-(4-aminopiperidin-4-yl)acetic acid hydrochloride by GC is not feasible. However, GC can be used to analyze for volatile byproducts from its synthesis or after derivatization of the analyte.

Derivatization: To make the compound suitable for GC analysis, the polar functional groups (amine and carboxylic acid) must be converted into less polar, more volatile derivatives. A common approach is silylation (e.g., using BSTFA) or esterification followed by acylation. mhlw.go.jp

Typical GC Method for Derivatized Analyte

| Parameter | Condition |

|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low to a high temperature to elute the derivatized compound |

GC-MS analysis of the derivatized compound would provide both retention time data for quantification and a mass spectrum for structural confirmation of the derivative.

Capillary Electrophoresis for Charge-Based Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is a function of the ion's charge, size, and the viscosity of the separation medium. nih.gov For a zwitterionic compound like 2-(4-Aminopiperidin-4-YL)aceticacidhcl, which possesses both a basic amino group and an acidic carboxyl group, its net charge is highly dependent on the pH of the background electrolyte (BGE). This characteristic makes CE, particularly Capillary Zone Electrophoresis (CZE), an ideal method for its analysis and impurity profiling. nih.govresearchgate.net

In CZE, the separation of the target compound from its potential charged impurities can be optimized by carefully controlling the pH of the BGE. At a low pH, the amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. Conversely, at a high pH, the amino group is neutral (-NH2), and the carboxylic acid is deprotonated (-COO-), leading to a net negative charge. At its isoelectric point (pI), the compound exists as a zwitterion with no net charge. By selecting an appropriate BGE pH, a charge difference between the main compound and its impurities can be established, enabling their separation. nih.gov

The performance of CE separations is typically characterized by high efficiency, rapid analysis times, and low consumption of samples and reagents. bio-rad.comnih.gov For compounds that lack a strong UV chromophore, as is the case with many saturated piperidine derivatives, detection can be challenging. thermofisher.com In such instances, derivatization with a UV-active or fluorescent tag can be employed, or alternative detection methods like mass spectrometry (CE-MS) or charged aerosol detection (CAD) can be utilized to achieve the necessary sensitivity. nih.govthermofisher.com The coupling of CE with mass spectrometry is particularly powerful, as it provides not only quantitative data but also structural information for the identification of unknown impurities. nih.gov

Table 1: Representative Capillary Electrophoresis Parameters for Analysis of Related Compounds

| Parameter | Condition | Purpose | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | nih.gov |

| Capillary | Fused silica, polymer-coated | To control electroosmotic flow (EOF). | bio-rad.com |

| Background Electrolyte (BGE) | Phosphate buffer, ε-aminocaproic acid | To maintain a constant pH and ionic strength. | mdpi.comresearchgate.net |

| pH | 2.5 - 7.0 | To optimize the charge state of the analyte and impurities. | mdpi.com |

| Voltage | 10-30 kV | To drive the electrophoretic separation. | nih.gov |

| Detection | UV, LIF, MS, CAD | To detect and quantify the separated components. | bio-rad.comthermofisher.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for confirming the identity and understanding the physicochemical properties of a compound. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained, it is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. nih.gov This information allows for the complete elucidation of the molecular structure, including the conformation of the piperidine ring (e.g., chair or boat) and the spatial relationship between the aminomethyl and acetic acid substituents.

The crystal structure also reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov For the hydrochloride salt of this compound, the hydrogen bonding network involving the ammonium group, the carboxylic acid, and the chloride counter-ion would be of particular interest. This information is valuable for understanding properties like solubility, stability, and polymorphism. While specific crystallographic data for this compound is not publicly available, studies on related compounds, such as gabapentin, demonstrate the power of this technique in characterizing similar structures. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Piperidine Ring Conformation | Chair | The most stable conformation for a six-membered ring. |

| Key Hydrogen Bonds | N-H···Cl, O-H···O, N-H···O | Govern the crystal packing and influence physical properties. |

Chiral Analysis for Enantiomeric Purity

The central quaternary carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the active pharmaceutical ingredient.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method. nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.